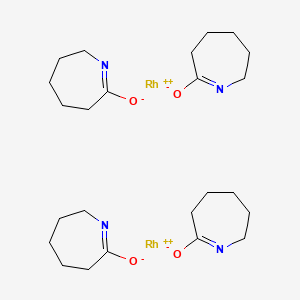
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which is then reacted with a pyrrolidine derivative.
- The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
- The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.
-
Industrial Production Methods
- Industrial production methods may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity.
- Techniques such as crystallization and recrystallization are employed to purify the final product.
化学反応の分析
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
-
Common Reagents and Conditions
- Oxidation: KMnO4, CrO3, acidic or basic conditions.
- Reduction: LiAlH4, NaBH4, anhydrous conditions.
- Substitution: Nucleophiles like amines, thiols, solvents like ethanol or acetonitrile.
-
Major Products
- Oxidation: Ketones, carboxylic acids.
- Reduction: Alcohols.
- Substitution: Amines, thiols derivatives.
科学的研究の応用
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
- Utilized in the development of new diagnostic tools and assays.
-
Medicine
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and potential effects on biological systems.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes and technologies.
作用機序
The mechanism of action of 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
- It may also bind to nucleic acids, affecting gene expression and cellular processes.
-
Pathways Involved
- The compound may influence signaling pathways, such as those involved in cell growth, differentiation, or apoptosis.
- It may also modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.
類似化合物との比較
1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-pentanone, monohydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-butanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-hexanone
- 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone
-
Uniqueness
- The presence of the pentanone backbone distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
- The monohydrochloride salt form enhances its stability and solubility, making it more suitable for certain applications.
特性
CAS番号 |
2748623-76-7 |
|---|---|
分子式 |
C15H21ClFNO |
分子量 |
285.78 g/mol |
IUPAC名 |
1-(3-fluorophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H20FNO.ClH/c1-2-6-14(17-9-3-4-10-17)15(18)12-7-5-8-13(16)11-12;/h5,7-8,11,14H,2-4,6,9-10H2,1H3;1H |
InChIキー |
FWLXKIMLOZFXHB-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC(=CC=C1)F)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)

![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355373.png)
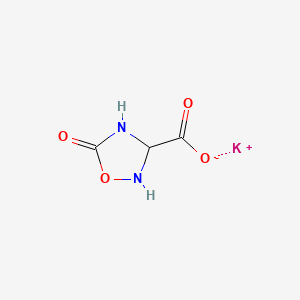
![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)


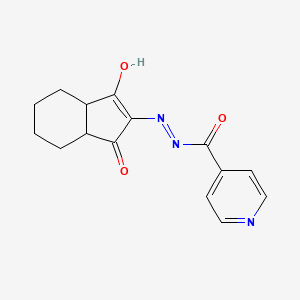
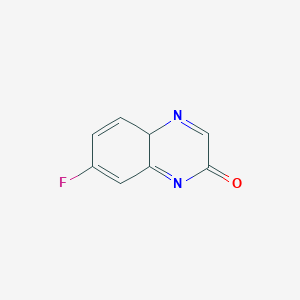
![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
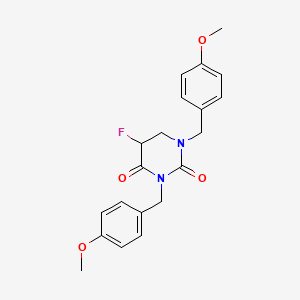
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)
